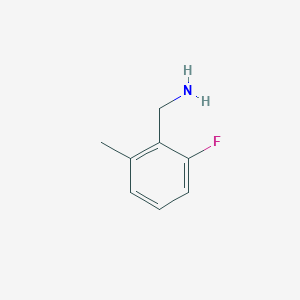

2-Fluoro-6-methylbenzylamine

Overview

Description

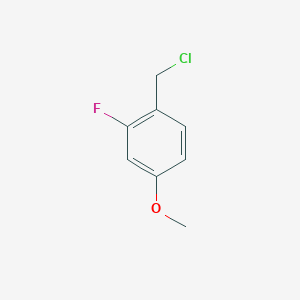

2-Fluoro-6-methylbenzylamine is a compound that has been studied in various contexts due to its potential applications in medicinal chemistry and materials science. It is a fluorinated benzylamine derivative, which implies that it contains a benzene ring with a fluorine atom and an amine group attached to it, along with a methyl group.

Synthesis Analysis

The synthesis of 2-Fluoro-6-methylbenzylamine and its derivatives has been explored in several studies. For instance, the synthesis of 9-(2-fluorobenzyl)-6-methylamino-9H-purine, a compound structurally related to 2-Fluoro-6-methylbenzylamine, was achieved through various routes, including methylamination, alkylation, and the Dimroth rearrangement . Another study reported the synthesis of fluoro-functionalized polymeric N-heterocyclic carbene-zinc complexes using fluorous imidazolium salts as precursors, which could potentially be applied to the synthesis of related fluorinated amines .

Molecular Structure Analysis

The molecular structure of 2-Fluoro-6-methylbenzylamine has been analyzed using rotational spectroscopy and quantum chemical methods. The study revealed the presence of two stable conformers, with the global minimum conformer being stabilized by an intramolecular hydrogen bond between the fluorine atom and a hydrogen of the aminic group . This detailed analysis of the molecular structure is crucial for understanding the compound's reactivity and interactions.

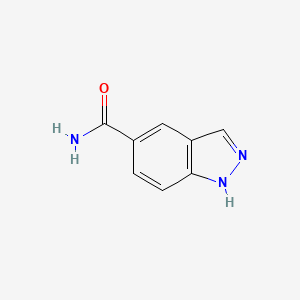

Chemical Reactions Analysis

2-Fluoro-6-methylbenzylamine can participate in various chemical reactions due to its amine group. For example, it can be used as a building block for the synthesis of anticonvulsant agents, as seen in the preparation of 9-(2-fluorobenzyl)-6-(alkylamino)-9H-purines, which showed potent activity against seizures in rats . Additionally, the reactions of 2-trans-6-bis(4-fluorobenzyl)spirocyclotetraphosphazene with primary amines, which could be structurally related to 2-Fluoro-6-methylbenzylamine, were studied, leading to the formation of fully substituted spirocyclotetraphosphazenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-6-methylbenzylamine are influenced by the presence of the fluorine atom and the amine group. The fluorine substitution effects on the flexibility and tunneling pathways of the molecule were studied, showing that ortho fluorination significantly increases the tunneling splitting of the amino group's motion by four orders of magnitude compared to non-fluorinated benzylamine . This has implications for the compound's behavior in various environments and its potential applications in material science and pharmaceuticals.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

2-Fluoro-6-methylbenzylamine serves as a pivotal intermediate or reactant in the synthesis of complex molecules. For instance, the synthesis of N-methylbenzylammonium fluorochromate(VI) on silica gel, which is a selective and efficient oxidant for the conversion of aryl alcohols to their corresponding aldehydes and ketones, underscores the utility of derivatives of 2-Fluoro-6-methylbenzylamine in facilitating oxidation reactions under mild conditions (Kassaee, Sayyed-alangi, & Sajjadi-Ghotbabadi, 2004). Additionally, its application in the synthesis of herbicide intermediates highlights its importance in agricultural chemistry, where novel pyrimidinyloxybenzylamine derivatives were synthesized using 2-Fluoro-6-methylbenzylamine as a starting material, demonstrating its role in producing compounds with potential herbicidal activity (Gong Qi-sun, 2005).

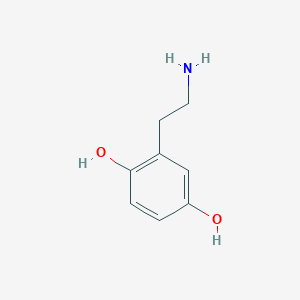

Radiopharmaceutical Applications

In the realm of medical imaging, 2-Fluoro-6-methylbenzylamine derivatives have been explored for their potential in radiopharmaceutical applications. A notable study involved the three-step, "one-pot" radiosynthesis of 6-Fluoro-3,4-dihydroxy-l-phenylalanine (6-18F-fluoro-l-DOPA), a compound widely used in PET scans for neurologic and oncologic applications. This research offers a novel approach to the preparation of this radiopharmaceutical, enhancing its production efficiency and specific activity, and underscores the critical role of 2-Fluoro-6-methylbenzylamine derivatives in developing diagnostic tools (Wagner, Ermert, & Coenen, 2009).

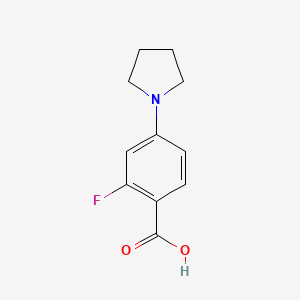

Material Science and Luminescence

The compound's derivatives also find applications in material science, particularly in the development of fluorescent materials. A study on the synthesis of a single-layered organic-inorganic hybrid compound [(FBMA)2PbBr4], derived from 3-fluoro-N-methylbenzylamine, showcased reversible phase transition and intense fluorescent properties. This compound's luminescent characteristics highlight the potential of 2-Fluoro-6-methylbenzylamine derivatives in creating advanced materials for optoelectronic applications (Hao et al., 2019).

Safety and Hazards

Mechanism of Action

Mode of Action

It is known that the compound interacts with its targets in a manner that is influenced by its chemical structure, particularly the presence of the fluorine atom and the benzylamine moiety .

Biochemical Pathways

A study has shown that fluorinated compounds can be processed via the ortho-cleavage pathway in pseudomonas putida, leading to the production of 2-fluoro-cis,cis-muconate . This suggests that 2-Fluoro-6-methylbenzylamine might also be metabolized through similar pathways.

properties

IUPAC Name |

(2-fluoro-6-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-6-3-2-4-8(9)7(6)5-10/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYMZPMFYHNNHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622344 | |

| Record name | 1-(2-Fluoro-6-methylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-methylbenzylamine | |

CAS RN |

1146290-54-1 | |

| Record name | 1-(2-Fluoro-6-methylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-fluoro-6-methylphenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B1343782.png)

![2,4-Dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1343790.png)

![Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1343796.png)